molecular formula C60H112NO8P B048219 1,2-Di-6,9-hexacosadienoylphosphatidylcholine CAS No. 117994-73-7

1,2-Di-6,9-hexacosadienoylphosphatidylcholine

Cat. No.: B048219
CAS No.: 117994-73-7
M. Wt: 1006.5 g/mol
InChI Key: HTIOLJIYGLMFRC-BDRZZDKZSA-N
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Description

[(2R)-2,3-bis[[(6E,9E)-hexacosa-6,9-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound It is characterized by its unique structure, which includes multiple functional groups such as esters, phosphates, and quaternary ammonium groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-2,3-bis[[(6E,9E)-hexacosa-6,9-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves multi-step organic synthesis. The process may include:

    Esterification: The formation of ester bonds between hexacosa-6,9-dienoic acid and a suitable alcohol.

    Phosphorylation: Introduction of the phosphate group through a reaction with a phosphorylating agent.

    Quaternization: Formation of the quaternary ammonium group by reacting a tertiary amine with an alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the unsaturated bonds in the hexacosa-6,9-dienoyl groups.

    Reduction: Reduction reactions could target the ester or phosphate groups.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, it might be studied for its interactions with biological membranes or its potential as a drug delivery agent.

Medicine

In medicine, the compound could be investigated for its therapeutic properties, such as antimicrobial or anticancer activity.

Industry

Industrially, it might find applications in the production of specialty chemicals or as an additive in formulations.

Mechanism of Action

The mechanism of action of [(2R)-2,3-bis[[(6E,9E)-hexacosa-6,9-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or cell membranes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • [(2R)-2,3-bis[[(6E,9E)-hexacosa-6,9-dienoyl]oxy]propyl] 2-(dimethylammonium)ethyl phosphate
  • [(2R)-2,3-bis[[(6E,9E)-hexacosa-6,9-dienoyl]oxy]propyl] 2-(ethylammonium)ethyl phosphate

Uniqueness

[(2R)-2,3-bis[[(6E,9E)-hexacosa-6,9-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

117994-73-7

Molecular Formula

C60H112NO8P

Molecular Weight

1006.5 g/mol

IUPAC Name

[(2R)-2,3-bis[[(6E,9E)-hexacosa-6,9-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C60H112NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-48-50-52-59(62)66-56-58(57-68-70(64,65)67-55-54-61(3,4)5)69-60(63)53-51-49-47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h36-39,42-45,58H,6-35,40-41,46-57H2,1-5H3/b38-36+,39-37+,44-42+,45-43+/t58-/m1/s1

InChI Key

HTIOLJIYGLMFRC-BDRZZDKZSA-N

SMILES

CCCCCCCCCCCCCCCCC=CCC=CCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC=CCC=CCCCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC/C=C/C/C=C/CCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC/C=C/C/C=C/CCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCC=CCC=CCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC=CCC=CCCCCCCCCCCCCCCCC

Synonyms

1,2-di-6,9-hexacosadienoylphosphatidylcholine
1,2-HCDPC

Origin of Product

United States

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